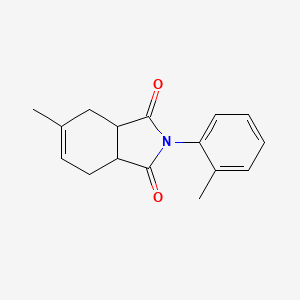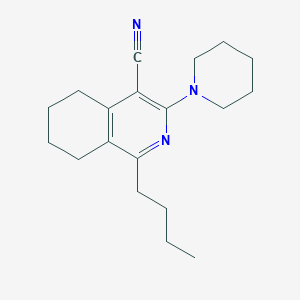![molecular formula C25H21N3O3S2 B15032463 3-{[2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15032463.png)
3-{[2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamoyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)anilino]carbonyl}phenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a tetrahydrobenzothieno[2,3-d]pyrimidine core, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)anilino]carbonyl}phenyl acetate typically involves multiple steps:
Formation of the Tetrahydrobenzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions. For example, the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base can yield the tetrahydrobenzothieno[2,3-d]pyrimidine core.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrahydrobenzothieno[2,3-d]pyrimidine core with a suitable thiol reagent under mild conditions.
Attachment of the Anilino Group: The anilino group can be attached through a nucleophilic substitution reaction, where the sulfanyl-substituted tetrahydrobenzothieno[2,3-d]pyrimidine reacts with an aniline derivative.
Formation of the Carbonyl Linkage: The carbonyl linkage is formed by reacting the anilino-substituted intermediate with a carbonyl-containing reagent, such as an acid chloride or anhydride.
Acetylation: Finally, the phenyl acetate moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[2-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)anilino]carbonyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrobenzothieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Anilino Derivatives: Compounds with an anilino group attached to various cores.
Phenyl Acetate Derivatives: Compounds with a phenyl acetate moiety attached to different cores.
Uniqueness
The uniqueness of 3-{[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)anilino]carbonyl}phenyl acetate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C25H21N3O3S2 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
[3-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C25H21N3O3S2/c1-15(29)31-17-8-6-7-16(13-17)23(30)28-19-10-3-5-12-21(19)33-25-22-18-9-2-4-11-20(18)32-24(22)26-14-27-25/h3,5-8,10,12-14H,2,4,9,11H2,1H3,(H,28,30) |
Clé InChI |
INJUGVWXJIUHGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2SC3=NC=NC4=C3C5=C(S4)CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032386.png)
![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B15032394.png)
![4-(2-methylbutan-2-yl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B15032400.png)
![3-[(5Z)-5-{[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15032403.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032411.png)
![3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032422.png)
methanone](/img/structure/B15032429.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15032437.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15032445.png)

![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B15032468.png)

![2-(4-chlorophenyl)-3-[3-(3,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B15032471.png)
